

Technical Guide: 4-Chloro-2-(4-fluorophenyl)pyrimidine in Agrochemical Synthesis

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Compound of Interest

Compound Name:	4-Chloro-2-(4-fluorophenyl)pyrimidine
CAS No.:	76128-71-7
Cat. No.:	B3434104

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Abstract & Strategic Value

4-Chloro-2-(4-fluorophenyl)pyrimidine (CAS 76128-71-7) is a high-value heterocyclic scaffold used in the discovery and process development of next-generation agrochemicals. Structurally, it combines an electron-deficient pyrimidine core with a lipophilic, metabolically stable 4-fluorophenyl moiety.

Core Applications:

- **Broad-Spectrum Fungicides:** Acts as a bioisostere for the 2-phenylpyrimidine moiety found in commercial fungicides (e.g., Fenclorim, though primarily a safener, shares this core). The 4-fluorophenyl group enhances metabolic stability by blocking para-oxidation.
- **Herbicides (PDS Inhibitors):** Used to synthesize open-chain 4-chloro-2-arylpyrimidine herbicides that inhibit phytoene desaturase (PDS).

- Late-Stage Diversification: The C4-chlorine atom serves as a highly reactive electrophile for Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed cross-couplings, allowing rapid library generation.

Chemical Profile & Handling

Property	Specification
Chemical Name	4-Chloro-2-(4-fluorophenyl)pyrimidine
CAS Number	76128-71-7
Molecular Formula	C ₁₀ H ₆ ClFN ₂
Molecular Weight	208.62 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water
Reactivity	High electrophilicity at C4 (S _N Ar); Susceptible to hydrolysis in strong acid/base at high temp

Safety Note: This compound is a potent skin and eye irritant. Handle in a fume hood. Avoid contact with strong oxidizing agents.

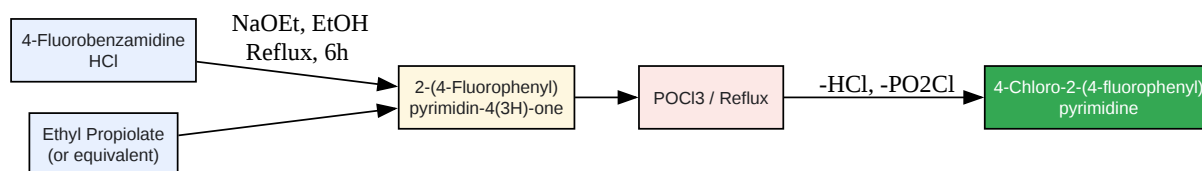
Synthesis of the Intermediate (The Benzamidine Route)

While commercially available, large-scale campaigns often require in situ generation or bulk synthesis. The most robust route utilizes 4-fluorobenzamidine hydrochloride.

Mechanism & Workflow

The synthesis exploits the condensation of an amidine with a

-dielectrophile (e.g., ethyl propiolate or a masked equivalent like an enaminone), followed by chlorination.



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Figure 1: Retrosynthetic pathway for the production of the core intermediate.

Application Protocol A: Synthesis of Ether-Linked Fungicides (SNAr)

This protocol describes the coupling of the intermediate with a substituted phenol. This ether linkage is critical in strobilurin analogs and novel mitochondrial respiration inhibitors.

Rationale

The pyrimidine C4 position is activated for SNAr due to the electron-withdrawing nature of the ring nitrogens. The 2-(4-fluorophenyl) group does not sterically hinder the C4 position, allowing for high yields even with bulky nucleophiles.

Step-by-Step Protocol

Materials:

- **4-Chloro-2-(4-fluorophenyl)pyrimidine** (1.0 equiv)
- Substituted Phenol (e.g., 2-cyanophenol) (1.1 equiv)
- Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous, micronized)
- Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
- Temperature: 80–100 °C

Procedure:

- Preparation: In a dry reaction vessel equipped with a magnetic stir bar, charge the substituted phenol (1.1 equiv) and anhydrous K_2CO_3 (1.5 equiv).
- Solvation: Add DMF (concentration ~0.5 M relative to the pyrimidine). Stir at room temperature for 15 minutes to allow partial deprotonation of the phenol (phenoxide formation).
- Addition: Add **4-Chloro-2-(4-fluorophenyl)pyrimidine** (1.0 equiv) in one portion.
- Reaction: Heat the mixture to 80 °C. Monitor by TLC or HPLC.
 - Checkpoint: Conversion should be >95% within 4–6 hours. If sluggish, increase temperature to 100 °C.
- Workup:
 - Cool to room temperature.^{[1][2]}
 - Pour the reaction mixture into ice-cold water (5x reaction volume). The product often precipitates as a solid.
 - If solid forms: Filter, wash with water, and dry.^[3]
 - If oil forms: Extract with Ethyl Acetate (3x). Wash organics with brine (2x) to remove DMF. Dry over Na_2SO_4 and concentrate.
- Purification: Recrystallization from Ethanol/Heptane is usually sufficient. Flash chromatography (Hexane/EtOAc) may be required for high purity.

Troubleshooting:

- Hydrolysis: If the byproduct 2-(4-fluorophenyl)pyrimidin-4-ol is observed, ensure reagents are dry and reduce the reaction temperature.
- Regioselectivity: Not applicable here (only one chlorine), but ensure the starting material is pure.

Application Protocol B: C-C Bond Formation (Suzuki-Miyaura Coupling)

Used for synthesizing biaryl herbicides or extending the carbon skeleton for insecticidal activity.

Rationale

The C-Cl bond is chemically distinct from the C-F bond on the phenyl ring. Palladium catalysts will selectively insert into the C-Cl bond (bond dissociation energy ~96 kcal/mol) over the C-F bond (~116 kcal/mol), enabling chemoselective functionalization.

Step-by-Step Protocol

Materials:

- **4-Chloro-2-(4-fluorophenyl)pyrimidine** (1.0 equiv)
- Aryl Boronic Acid (1.2 equiv)
- Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
- Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
- Solvent: 1,4-Dioxane/Water (4:1 ratio)

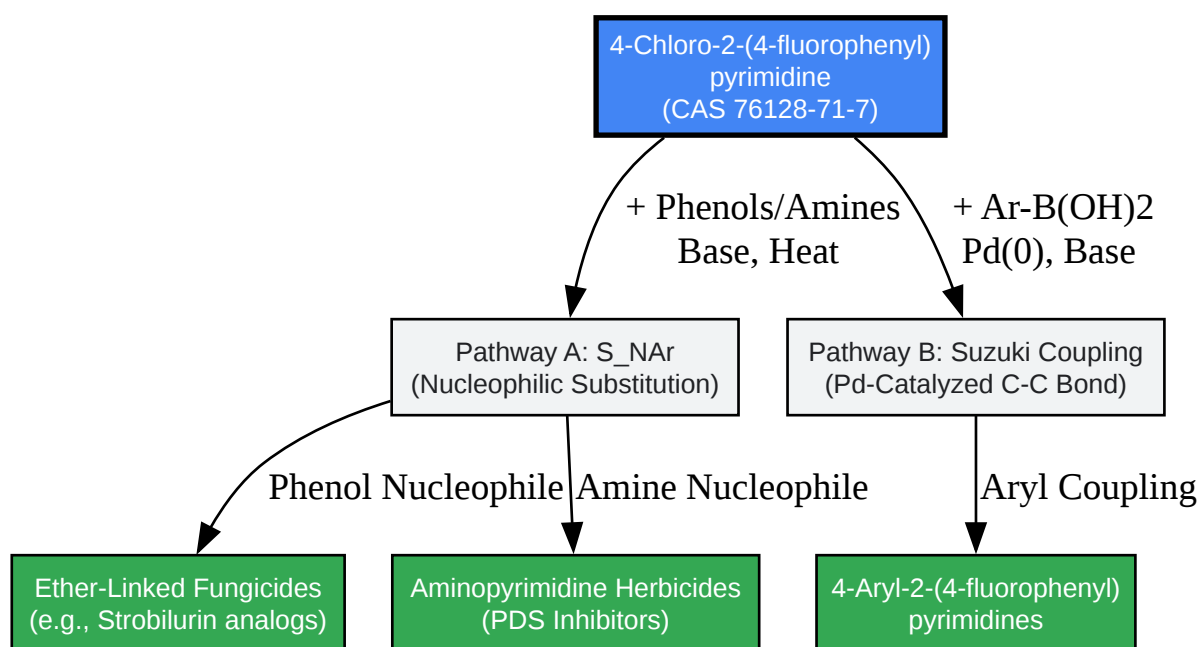
Procedure:

- Inerting: Purge the reaction vessel with Nitrogen or Argon for 10 minutes.
- Loading: Add the pyrimidine substrate, boronic acid, and base to the vessel.
- Solvent Addition: Add the degassed Dioxane/Water mixture.
- Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly to minimize air exposure. Seal the vessel.
- Reaction: Heat to 90–100 °C for 2–4 hours.
 - Note: The reaction mixture will turn black (Pd precipitation) upon completion.

- Workup:
 - Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.
 - Wash the filtrate with water and brine.[2]
 - Concentrate and purify via column chromatography.[2]

Strategic Synthesis Workflow

The following diagram illustrates the divergent synthesis capabilities starting from this intermediate.



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Figure 2: Divergent synthesis workflow. The intermediate serves as a linchpin for creating diverse agrochemical classes.

References

- Synthesis of Pyrimidine Fungicides
 - Title: Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners

- Source: ACS Omega, 2020.
- URL: [\[Link\]](#)
- Relevance: Details the "splicing" method using phenylpyrimidine cores similar to the 4-fluorophenyl analog.
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 - Title: **4-Chloro-2-(4-fluorophenyl)pyrimidine** Product Page
 - Source: Key Organics / PubChem
 - URL: [\[Link\]](#)
 - Relevance: Confirms CAS 76128-71-7 and structural d
- Agrochemical Design Strategy
 - Title: Open chain 4-chloro-2-arylpyrimidines as herbicides
 - Source: American Chemical Society (AGRO Division), 2021.
 - URL: [\[Link\]](#)
 - Relevance: Discusses the use of this specific scaffold in herbicide discovery (Rimisoxafen analogs).

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